molecular formula C20H21ClN4O4S B3010897 5-chloro-2-methoxy-N-(1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-3-yl)benzenesulfonamide CAS No. 1396848-03-5

5-chloro-2-methoxy-N-(1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-3-yl)benzenesulfonamide

Cat. No. B3010897
CAS RN: 1396848-03-5
M. Wt: 448.92
InChI Key: LKHOZPAWSDICBZ-UHFFFAOYSA-N
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Description

“5-chloro-2-methoxy-N-(1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-3-yl)benzenesulfonamide” is an organic compound . It’s a complex molecule that includes several functional groups, such as a chloro group, a methoxy group, a phenyl group, an oxadiazol group, and a pyrrolidin group .

Scientific Research Applications

Synthesis and Modification

  • 5-chloro-2-methoxy-N-(1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-3-yl)benzenesulfonamide can be synthesized and modified to produce various derivatives. For instance, 3-Phenyl-and 3-methyl-5-(2-chloro-1-nitroalkyl)-1,2,4-oxadiazoles reacted with piperidine, pyrrolidine, and morpholine to yield different derivatives (Tyrkov, 2006).

Antimicrobial Properties

  • Some derivatives of this compound have shown antimicrobial properties. A study synthesized a series of novel 2-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazol-4-yl]-5-(substituted-phenyl)-[1,3,4]oxadiazoles and evaluated their antibacterial activity. One compound, in particular, exhibited significant antibacterial activity (Rai et al., 2009).

Anticancer Properties

  • Research has also explored the anticancer potential of these compounds. A study designed and synthesized various derivatives, evaluating their cytotoxicity on different cancer cell lines. Among these, some compounds showed significant anticancer activity, indicating potential for further research and development (Vinayak et al., 2014).

Structural Analysis

  • Structural analysis of derivatives of this compound is crucial for understanding their properties and potential applications. Studies involving X-ray crystallography and other analytical techniques help in determining the molecular structure and potential interaction sites, which is essential for their application in medicinal chemistry (Al-Hourani et al., 2015).

properties

IUPAC Name

5-chloro-2-methoxy-N-[1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4O4S/c1-28-17-8-7-15(21)11-18(17)30(26,27)24-16-9-10-25(12-16)13-19-22-20(29-23-19)14-5-3-2-4-6-14/h2-8,11,16,24H,9-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKHOZPAWSDICBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2CCN(C2)CC3=NOC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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